molecular formula C9H14N2O3 B574949 (6R,8AR)-6-amino-5-oxooctahydroindolizine-8a-carboxylicacid CAS No. 172039-41-7

(6R,8AR)-6-amino-5-oxooctahydroindolizine-8a-carboxylicacid

Katalognummer: B574949
CAS-Nummer: 172039-41-7
Molekulargewicht: 198.222
InChI-Schlüssel: MDEYUQZRANNBGV-HZGVNTEJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(6R,8AR)-6-amino-5-oxooctahydroindolizine-8a-carboxylicacid is a complex organic compound with a unique structure that includes an indolizine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (6R,8AR)-6-amino-5-oxooctahydroindolizine-8a-carboxylicacid typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(6R,8AR)-6-amino-5-oxooctahydroindolizine-8a-carboxylicacid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may need anhydrous solvents to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

(6R,8AR)-6-amino-5-oxooctahydroindolizine-8a-carboxylicacid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Wirkmechanismus

The mechanism of action of (6R,8AR)-6-amino-5-oxooctahydroindolizine-8a-carboxylicacid involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, altering cellular processes, and modulating biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (6R,8AR)-6-amino-5-oxooctahydroindolizine-8a-carboxylicacid: shares similarities with other indolizine derivatives, such as indolizine-2-carboxylic acid and indolizine-3-carboxylic acid.

    Indolizine-2-carboxylic acid: Known for its use in organic synthesis and potential biological activities.

    Indolizine-3-carboxylic acid: Studied for its chemical reactivity and applications in medicinal chemistry.

Uniqueness

What sets this compound apart is its specific stereochemistry and functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

172039-41-7

Molekularformel

C9H14N2O3

Molekulargewicht

198.222

IUPAC-Name

(6R,8aR)-6-amino-5-oxo-1,2,3,6,7,8-hexahydroindolizine-8a-carboxylic acid

InChI

InChI=1S/C9H14N2O3/c10-6-2-4-9(8(13)14)3-1-5-11(9)7(6)12/h6H,1-5,10H2,(H,13,14)/t6-,9-/m1/s1

InChI-Schlüssel

MDEYUQZRANNBGV-HZGVNTEJSA-N

SMILES

C1CC2(CCC(C(=O)N2C1)N)C(=O)O

Synonyme

8a(1H)-Indolizinecarboxylicacid,6-aminohexahydro-5-oxo-,(6R-cis)-(9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.